Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an amine derivative to form the sulfonamide linkage.
Coupling reactions: The final step involves coupling the thiophene derivative with the sulfonamide intermediate under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.
Scientific Research Applications
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({2-[(2-{[(2,4-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({2-[(2-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the presence of the 2,5-dichlorophenyl moiety, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
methyl 3-[[2-[2-[(2,5-dichlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S3/c1-29-20(26)19-15(8-9-30-19)23-18(25)11-31-16-5-3-2-4-14(16)24-32(27,28)17-10-12(21)6-7-13(17)22/h2-10,24H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPWZQXXSIJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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